Blancoxanthone
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Overview
Description
Blancoxanthone is a member of the class of pyranoxanthones that is 2H,6H-pyrano[3,2-b]xanthen-6-one substituted by hydroxy groups at positions 5 and 10, geminal methyl groups at position 2 and a 2-methylbut-3-en-2-yl group at position 12. It is isolated from the roots of Calophyllum blancoi and exhibits antiviral activity against coronavirus. It has a role as a metabolite and an antiviral agent. It is a polyphenol and a member of pyranoxanthones.
Scientific Research Applications
Anti-Coronavirus Activity
Blancoxanthone, derived from the roots of Calophyllum blancoi, has been found to exhibit significant anti-coronavirus activity. This discovery is based on the biological study of isolated xanthones from this plant species (Shen et al., 2005).
Antinociceptive Effects
Although not directly related to this compound, research on similar compounds, such as Aegiceras corniculatum stems extracts, which may contain related xanthones, has demonstrated potent antinociceptive effects in rodents. These studies provide insights into the potential analgesic properties of xanthone derivatives (Roome et al., 2011).
Neuroprotective Activities
1,3,7-Trihydroxyxanthone, similar in structure to this compound, has shown the ability to stimulate the expression of neurotrophic factors in rat astrocyte cultures. This suggests potential applications of this compound in the treatment of psychiatric disorders (Yang et al., 2018).
Anticancer Properties
Research on thioxanthones, a class of compounds related to xanthones, indicates potential anticancer and radiotherapy agent properties. This suggests a possible research direction for this compound in cancer treatment (Yılmaz et al., 2016).
Euxanthone's Neuroprotective Effect
Euxanthone, another xanthone derivative, has demonstrated neuroprotective activities against sevoflurane-induced neurotoxicity in neonatal mice. This finding implies the potential of xanthone derivatives, including this compound, in neuroprotection (Zhou et al., 2019).
Properties
Molecular Formula |
C23H22O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5,10-dihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-6-22(2,3)16-20-13(10-11-23(4,5)28-20)18(26)15-17(25)12-8-7-9-14(24)19(12)27-21(15)16/h6-11,24,26H,1H2,2-5H3 |
InChI Key |
VCRGQEOJJJBBNZ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC=C4O)O)C |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC=C4O)O)C |
Synonyms |
blancoxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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